molecular formula C11H10BrF2NO B12848713 (S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole

Cat. No.: B12848713
M. Wt: 290.10 g/mol
InChI Key: XDMHLJIQLWPVNB-VIFPVBQESA-N
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Description

(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. This compound is characterized by the presence of a benzyl group, a bromodifluoromethyl group, and a dihydrooxazole ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydrooxazole intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to the formation of different oxazole derivatives .

Scientific Research Applications

(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The dihydrooxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Benzyl-2-(chlorodifluoromethyl)-4,5-dihydrooxazole
  • (S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole
  • (S)-4-Benzyl-2-(difluoromethyl)-4,5-dihydrooxazole

Uniqueness

(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the stereochemistry of the compound plays a crucial role in its interaction with biological targets, influencing its efficacy and selectivity .

Properties

Molecular Formula

C11H10BrF2NO

Molecular Weight

290.10 g/mol

IUPAC Name

(4S)-4-benzyl-2-[bromo(difluoro)methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H10BrF2NO/c12-11(13,14)10-15-9(7-16-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1

InChI Key

XDMHLJIQLWPVNB-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C(F)(F)Br)CC2=CC=CC=C2

Canonical SMILES

C1C(N=C(O1)C(F)(F)Br)CC2=CC=CC=C2

Origin of Product

United States

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